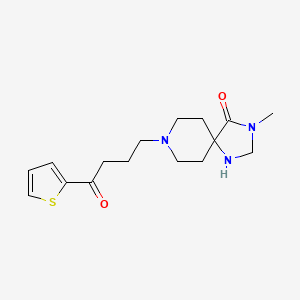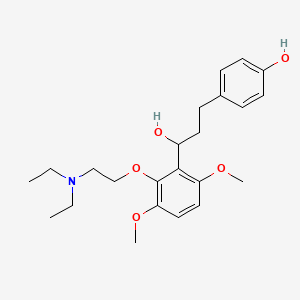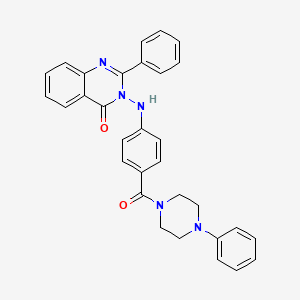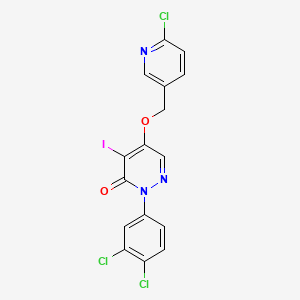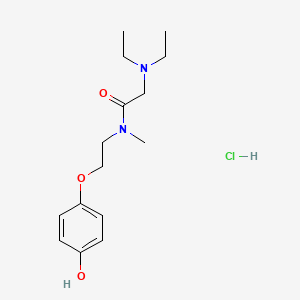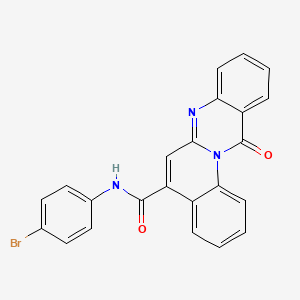
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is added through a similar substitution reaction.
Attachment of Pyridinecarboxamide: Finally, the pyridinecarboxamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxamide derivatives: Compounds with similar pyridinecarboxamide structures.
Triazine derivatives: Compounds with similar triazine ring structures.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit unique reactivity, biological activity, or material properties.
属性
CAS 编号 |
85633-09-6 |
|---|---|
分子式 |
C19H17ClN6O |
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-[4-(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c20-15-7-5-13(6-8-15)16-22-18(24-17(27)14-4-3-9-21-12-14)25-19(23-16)26-10-1-2-11-26/h3-9,12H,1-2,10-11H2,(H,22,23,24,25,27) |
InChI 键 |
QBGMTWURPBZXEE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


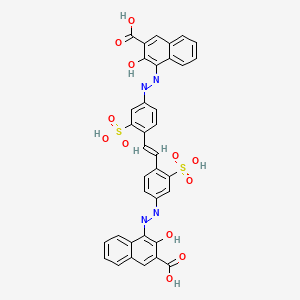
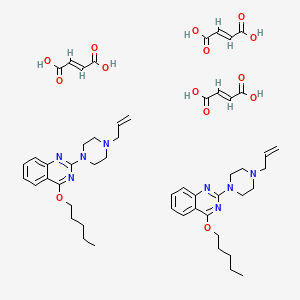
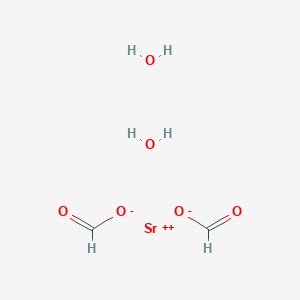
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
